N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidin, similar to N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, possess significant antifungal properties. A study demonstrated the synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives that exhibited antifungal effects against Aspergillus terreus and Aspergillus niger, suggesting the potential of these compounds as antifungal agents (Jafar et al., 2017).
Anticancer and Anti-inflammatory Applications
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their anticancer and anti-inflammatory activities. A facile, regioselective synthesis approach for these derivatives highlighted their promising anti-inflammatory and anti-cancer properties (Kaping et al., 2016). Additionally, new pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their cytotoxicity, showing potential as antitumor agents (Hassan et al., 2014).
Medicinal Chemistry: Receptor Antagonists
Another significant area of application is the development of selective antagonists for the human A3 adenosine receptor, which is important in various physiological and pathological processes. Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives led to highly potent and selective antagonists, indicating the potential of these compounds in therapeutic interventions (Squarcialupi et al., 2016).
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-11-16(19-9-10-23-3)22-18(20-12)17(13(2)21-22)14-7-5-6-8-15(14)24-4/h5-8,11,19H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMVXIGARXCBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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